molecular formula C19H17N3O B5858263 1-[2-(2-naphthyloxy)ethyl]-1H-benzimidazol-2-amine

1-[2-(2-naphthyloxy)ethyl]-1H-benzimidazol-2-amine

Cat. No. B5858263
M. Wt: 303.4 g/mol
InChI Key: AGVQJKFUBSLSMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-[2-(2-naphthyloxy)ethyl]-1H-benzimidazol-2-amine” is a chemical compound with the molecular formula C19H17N3O . It has an average mass of 303.358 Da and a mono-isotopic mass of 303.137177 Da . This compound is part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzimidazole ring attached to a naphthalene moiety via an ethyl linker . The naphthalene moiety consists of two fused benzene rings .

Advantages and Limitations for Lab Experiments

NBIA has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. Moreover, NBIA exhibits a wide range of biological activities, making it a versatile compound for studying various signaling pathways. However, NBIA also has some limitations for lab experiments. It is a relatively new compound, and its biological activities are not fully understood. Moreover, NBIA has not been extensively studied in vivo, limiting its potential therapeutic applications.

Future Directions

There are several future directions for NBIA research. Firstly, more studies are needed to understand the mechanism of action of NBIA. Secondly, in vivo studies are needed to determine the potential therapeutic applications of NBIA. Thirdly, the development of NBIA derivatives with improved biological activities could lead to the discovery of new drugs. Finally, the use of NBIA in combination with other drugs could lead to the development of more effective therapies for various diseases.
Conclusion:
In conclusion, NBIA is a benzimidazole derivative that exhibits a wide range of biological activities. It has been extensively studied for its potential therapeutic applications, including anti-inflammatory, anticancer, and antiviral properties. NBIA exerts its biological activities by modulating various signaling pathways, including the NF-κB pathway and the caspase cascade. NBIA has several advantages for lab experiments, including its ease of synthesis and purification. However, more studies are needed to understand the mechanism of action of NBIA and its potential therapeutic applications.

Synthesis Methods

NBIA can be synthesized by the reaction of 2-naphthol with 2-bromoethylamine hydrobromide in the presence of potassium carbonate. The product is then subjected to cyclization using sodium hydride in dimethylformamide. Finally, the crude product is purified using column chromatography to obtain pure NBIA.

Scientific Research Applications

NBIA has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. NBIA also exhibits anticancer activity by inducing apoptosis in cancer cells. Moreover, NBIA has been shown to possess antiviral activity against herpes simplex virus type 1 and 2.

properties

IUPAC Name

1-(2-naphthalen-2-yloxyethyl)benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O/c20-19-21-17-7-3-4-8-18(17)22(19)11-12-23-16-10-9-14-5-1-2-6-15(14)13-16/h1-10,13H,11-12H2,(H2,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGVQJKFUBSLSMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCCN3C4=CC=CC=C4N=C3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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